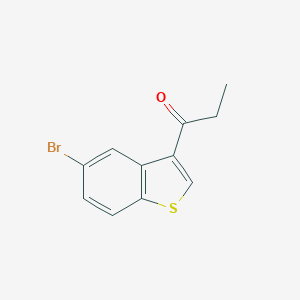![molecular formula C12H9IN4S2 B185715 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione CAS No. 3438-89-9](/img/structure/B185715.png)
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the imidazo[4,5-d]pyridazine family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is not fully understood. However, it has been proposed to act through various pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of signaling pathways. It has also been reported to interact with various molecular targets such as kinases, receptors, and enzymes.
Effets Biochimiques Et Physiologiques
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and viruses. Additionally, it has been reported to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has several advantages and limitations for lab experiments. One of the advantages is its potent activity against various cancer cell lines and drug-resistant strains of bacteria and viruses. It is also relatively easy to synthesize and purify. However, one of the limitations is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research and development of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione. One of the directions is to further elucidate its mechanism of action and molecular targets. This can help to optimize its activity and reduce potential side effects. Another direction is to explore its potential applications in combination therapy with other drugs. This can help to enhance its activity and overcome potential drug resistance. Additionally, there is a need to explore its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration. Overall, the research on 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has shown promising results and has the potential to contribute to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione involves the reaction of 4-iodobenzyl mercaptan with 5,6-dihydroimidazo[4,5-d]pyridazine-4-thione in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies for the treatment of cancer, infectious diseases, and neurological disorders. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown activity against drug-resistant strains of bacteria and viruses.
Propriétés
Numéro CAS |
3438-89-9 |
|---|---|
Nom du produit |
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione |
Formule moléculaire |
C12H9IN4S2 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
4-[(4-iodophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C12H9IN4S2/c13-8-3-1-7(2-4-8)5-19-12-10-9(14-6-15-10)11(18)16-17-12/h1-4,6H,5H2,(H,14,15)(H,16,18) |
Clé InChI |
RAERVOCEXFDIDP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1CSC2=C3C(=NC=N3)C(=S)NN2)I |
SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)C3=C2NC=N3)I |
SMILES canonique |
C1=CC(=CC=C1CSC2=C3C(=NC=N3)C(=S)NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
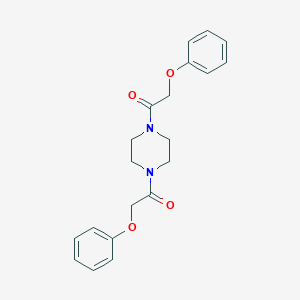
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
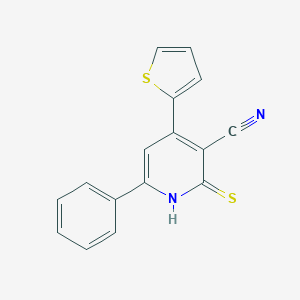
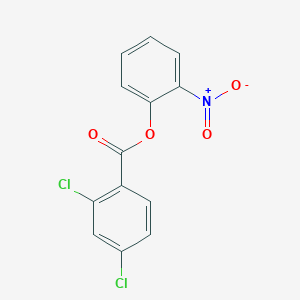
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
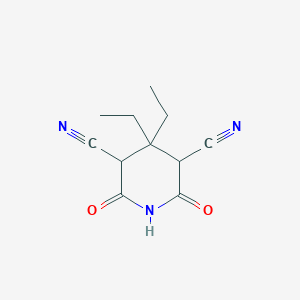
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
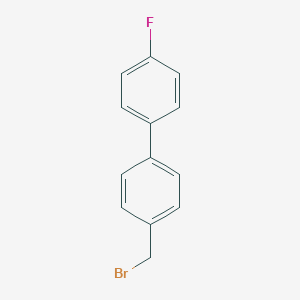
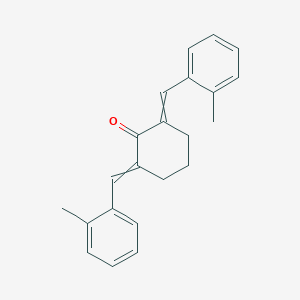

![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
